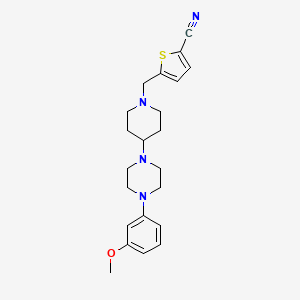
5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C22H28N4OS and its molecular weight is 396.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-((4-(4-(3-Methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents an overview of the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- A piperidine moiety
- A piperazine group
- A methoxyphenyl substituent
These structural components contribute to its binding affinity and biological effects.
Research indicates that this compound may interact with various biological targets, primarily in the central nervous system. The following mechanisms have been proposed:
- Serotonin Receptor Modulation : The presence of the piperazine and piperidine groups suggests potential activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, which could relate to effects on reward pathways and psychotropic activity.
- Inhibition of Enzymatic Activity : Some studies have indicated that related compounds can inhibit enzymes such as acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 0.22 µM | |
| Dopamine Receptor Binding | High affinity observed | |
| Serotonin Receptor Modulation | Potential anxiolytic effects |
Study 1: Neuroprotective Effects
A study conducted on a series of thiophene derivatives, including the compound , demonstrated significant neuroprotective effects in vitro against oxidative stress-induced neuronal death. The compound exhibited an IC50 value indicating strong protective capabilities against cellular damage.
Study 2: Behavioral Assessment in Animal Models
In behavioral assays using rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests that it may possess anxiolytic properties, potentially through serotonin receptor modulation.
Research Findings
Recent investigations into the pharmacodynamics of this compound have highlighted its potential as a novel therapeutic agent. Key findings include:
- Molecular Docking Studies : These studies reveal strong binding interactions with target receptors, supporting the hypothesis of its role as a modulator of neurotransmitter systems.
- In Vivo Efficacy : Animal studies indicate that chronic administration may lead to sustained improvements in behavioral outcomes associated with mood disorders.
Propriétés
IUPAC Name |
5-[[4-[4-(3-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4OS/c1-27-20-4-2-3-19(15-20)26-13-11-25(12-14-26)18-7-9-24(10-8-18)17-22-6-5-21(16-23)28-22/h2-6,15,18H,7-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUHGKVVKZGFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=C(S4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














